(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
CAS No.: 930837-02-8
Cat. No.: VC4781232
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 930837-02-8 |
---|---|
Molecular Formula | C13H18N2O3 |
Molecular Weight | 250.298 |
IUPAC Name | benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |
Standard InChI Key | WYLJXEXNZWQHBJ-LBPRGKRZSA-N |
SMILES | C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(S)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is characterized by the following parameters:
Property | Value |
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CAS Number | 930782-84-6 |
Molecular Formula | C₁₃H₁₉ClN₂O₃ |
Molecular Weight | 286.75 g/mol |
IUPAC Name | Benzyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride |
SMILES | C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl |
InChI Key | YVHVEHPWNMUIKO-YDALLXLXSA-N |
The compound’s stereochemistry at the C3 position (S-configuration) is critical for its interactions in chiral environments, such as enzyme binding sites .
Physicochemical Data
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Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Storage: Stable at room temperature (RT) for short-term use; long-term storage requires freezing at -80°C in airtight containers .
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Spectroscopic Signatures:
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves sequential functionalization of piperazine:
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Protection of Piperazine:
Piperazine is protected with benzyl chloroformate to form benzyl piperazine-1-carboxylate. -
Hydroxymethylation:
Introduction of the hydroxymethyl group via aldol condensation or reductive amination, preserving the S-configuration through chiral auxiliaries or asymmetric catalysis. -
Salt Formation:
Reaction with hydrochloric acid yields the hydrochloride salt for improved stability.
Example Reaction Scheme:
Industrial-Scale Optimization
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Continuous Flow Reactors: Enhance yield (≥85%) and reduce reaction time compared to batch processes .
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Quality Control: HPLC purity ≥95% is standard, with chiral columns verifying enantiomeric excess (>99% ee) .
Research Applications
Pharmaceutical Intermediate
The compound’s modular structure enables derivatization for drug discovery:
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.
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Neurological Therapeutics: Modified to enhance blood-brain barrier penetration for Alzheimer’s disease candidates .
Case Study: Antiproliferative Activity
Derivatives of (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate demonstrated IC₅₀ values of 19.9–75.3 µM against MCF-7 breast cancer cells, outperforming non-chiral analogs by 30–40%.
Enzyme Inhibition Studies
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Targets: Binds to the allosteric site of p38 MAP kinase (Kd = 2.3 µM), reducing cytokine production in inflammatory models.
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Mechanism: Hydroxymethyl group forms hydrogen bonds with Thr106 and Tyr35 residues, stabilizing the inactive kinase conformation .
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves and lab coats |
Serious Eye Damage | H319 | Use safety goggles or face shield |
Respiratory Irritation | H335 | Operate in fume hoods |
Emergency Protocols
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Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
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First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .
Supplier | Purity | Price (100 mg) | Delivery Time |
---|---|---|---|
CymitQuimica | 95% | 53.00–259.00 € | 2–3 weeks |
Ambeed | 95% | $38.00 | 1–2 weeks |
Bulk orders (>1 kg) attract discounts of 15–20%, though lead times extend to 4–6 weeks .
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